4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate
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Overview
Description
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate typically involves a multi-step process. One common method starts with the diazotization of 4-butylaniline to form the diazonium salt. This intermediate is then coupled with 3-chloroaniline under acidic conditions to yield the azo compound. The final step involves esterification with 4-ethoxybenzoic acid to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Butylphenyl)diazenyl]phenyl valerate
- 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl methacrylate
- Diazene, (4-methoxyphenyl)phenyl-
Uniqueness
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and ethoxybenzoate moieties differentiate it from other azo compounds, potentially leading to unique applications and effects.
Properties
CAS No. |
80764-03-0 |
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Molecular Formula |
C25H25ClN2O3 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
[4-[(4-butylphenyl)diazenyl]-3-chlorophenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H25ClN2O3/c1-3-5-6-18-7-11-20(12-8-18)27-28-24-16-15-22(17-23(24)26)31-25(29)19-9-13-21(14-10-19)30-4-2/h7-17H,3-6H2,1-2H3 |
InChI Key |
KYMRAZNYWQMVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)Cl |
Origin of Product |
United States |
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